2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13469138
Molecular Formula: C11H16N4OS
Molecular Weight: 252.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N4OS |
---|---|
Molecular Weight | 252.34 g/mol |
IUPAC Name | 2-amino-N-cyclopropyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide |
Standard InChI | InChI=1S/C11H16N4OS/c1-17-11-9(13-4-5-14-11)7-15(8-2-3-8)10(16)6-12/h4-5,8H,2-3,6-7,12H2,1H3 |
Standard InChI Key | WYMUYNHEFXQDSS-UHFFFAOYSA-N |
SMILES | CSC1=NC=CN=C1CN(C2CC2)C(=O)CN |
Canonical SMILES | CSC1=NC=CN=C1CN(C2CC2)C(=O)CN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound integrates three key components:
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Acetamide backbone: Serves as the central scaffold, with an amino group at the α-position.
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Cyclopropyl substituent: Introduced at the N-atom of the acetamide, conferring conformational rigidity and potential metabolic stability .
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3-Methylsulfanyl-pyrazin-2-ylmethyl group: A pyrazine ring substituted with a methylsulfanyl (-SMe) group at position 3, linked via a methylene bridge to the acetamide nitrogen.
Molecular Formula and Weight
Physicochemical Properties
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis is documented, multi-step strategies from analogous compounds suggest:
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Pyrazine core formation: Condensation of diaminomaleonitrile with thiourea derivatives to introduce the methylsulfanyl group .
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N-Alkylation: Reaction of 3-methylsulfanyl-pyrazin-2-ylmethanol with bromoacetamide intermediates under basic conditions .
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Cyclopropane introduction: Use of cyclopropylamine via nucleophilic substitution or reductive amination .
Key Challenges:
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Steric hindrance from the cyclopropyl group may necessitate high-temperature coupling reactions .
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Oxidation of the methylsulfanyl group to sulfoxide/sulfone derivatives requires controlled conditions .
Reactivity Profile
Future Directions
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